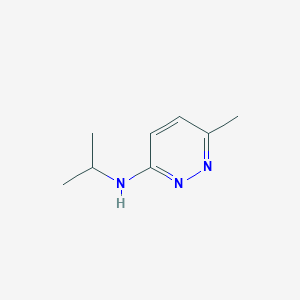
6-methyl-N-(propan-2-yl)pyridazin-3-amine
Übersicht
Beschreibung
6-methyl-N-(propan-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-methyl-N-(propan-2-yl)pyridazin-3-amine is a pyridazine derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological properties. Understanding the biological activity of this specific compound can provide insights into its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridazine ring with a methyl group and an isopropyl substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that pyridazine derivatives, including this compound, exhibit a variety of biological activities. These include:
- Antitumor Activity : Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest efficacy against various bacterial strains.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been proposed based on structural analogs.
Antiproliferative Activity
A study investigating the antiproliferative effects of pyridine derivatives found that modifications in the structure significantly influenced activity against cancer cell lines such as HeLa and A549. The introduction of functional groups like -OH and -NH2 improved efficacy, suggesting that similar modifications to this compound could enhance its biological activity .
| Compound Structure | IC50 (μM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | HeLa, A549 |
| Pyridine Derivative A | 0.058 | HeLa |
| Pyridine Derivative B | 0.021 | MCF-7 |
Case Studies and Experimental Findings
A notable study focused on the biological activity relationships of pyridine derivatives highlighted that structural modifications significantly affect their antiproliferative activity. This emphasizes the importance of exploring various substituents on the pyridazine framework to optimize efficacy .
Example Case Study:
In a recent investigation, derivatives similar to this compound were tested for their effects on cancer cell lines. The study reported varying IC50 values, indicating that structural variations could lead to enhanced or diminished biological activity.
Eigenschaften
IUPAC Name |
6-methyl-N-propan-2-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)9-8-5-4-7(3)10-11-8/h4-6H,1-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQYEGZCXBRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















